4-Piperidinol, 1-methyl-, propanoate, hydrochloride

Description

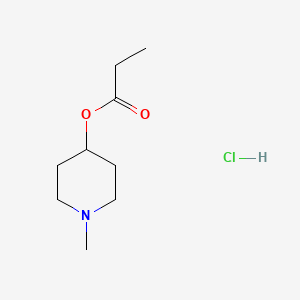

Chemical Name: 4-Piperidinol, 1-methyl-, propanoate, hydrochloride CAS Registry Number: 64219-77-8 Molecular Formula: C₉H₁₈ClNO₂ Molecular Weight: 215.7 g/mol Structural Features: This compound consists of a piperidine ring substituted with a hydroxyl group at position 4, a methyl group at position 1, and a propanoate ester. The hydrochloride salt enhances solubility in aqueous media.

Pharmacological Role: Though direct pharmacological data for this compound are absent in the evidence, structurally related piperidine derivatives (e.g., meperidine, trimeperidine) are opioid analgesics acting on µ-opioid receptors .

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) propanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-9(11)12-8-4-6-10(2)7-5-8;/h8H,3-7H2,1-2H3;1H |

InChI Key |

SAXYZLGBKWTHEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1CCN(CC1)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of 4-piperidinol derivatives, including 1-methyl substituted and their esters, typically involves multi-step procedures starting from piperidone or piperidinone derivatives. The key steps include:

- Formation of the piperidinol skeleton via reduction or nucleophilic addition to 4-piperidone derivatives.

- N-methylation of the piperidinol nitrogen.

- Esterification with propanoic acid or its derivatives.

- Conversion to the hydrochloride salt for stability and isolation.

Preparation of 1-Methyl-4-piperidone Intermediate

A crucial precursor, 1-methyl-4-piperidone, is synthesized by the following method:

- React diethyl 1,3-acetonedicarboxylate with benzene in the presence of p-toluenesulfonic acid catalyst.

- Add formaldehyde and methylamine under stirring and reflux conditions.

- After reaction completion, treat with concentrated hydrochloric acid and reflux to decarboxylate.

- Neutralize, extract with dichloromethane, dry, and purify by chromatography.

This method yields 1-methyl-4-piperidone with approximately 91.7% yield and 99.4% purity.

Conversion to 4-Piperidinol Derivative

Reduction of 1-methyl-4-piperidone to 4-piperidinol derivatives can be achieved by:

- Using reducing agents such as sodium borohydride or catalytic hydrogenation.

- The resulting 4-piperidinol is then subjected to esterification.

Esterification to Form Propanoate Ester

- The 4-piperidinol, 1-methyl- derivative is reacted with propanoic anhydride or propionyl chloride in pyridine or an appropriate solvent.

- The reaction proceeds under controlled temperature to yield the propanoate ester.

- The product is purified by silica gel chromatography or recrystallization.

Formation of Hydrochloride Salt

- The free base of 4-piperidinol, 1-methyl-, propanoate is dissolved in an ether or alcohol solution.

- Hydrogen chloride gas is passed through the solution or hydrochloric acid is added to precipitate the hydrochloride salt.

- The hydrochloride salt is isolated by filtration and recrystallized from methanol or suitable solvents to obtain pure this compound.

Example Procedure from Patent Literature

A related piperidine derivative preparation patent describes:

- Refluxing 1-benzyl-4-keto-3-piperidine acid methyl ester with 20% hydrochloric acid for 5 hours.

- Neutralization with sodium hydroxide to pH 8-9.

- Extraction with ethyl acetate, washing, drying, and reduced pressure distillation to isolate the piperidone intermediate.

- Subsequent steps lead to the final piperidinol hydrochloride salt.

Though this patent focuses on a benzyl-substituted derivative, the methodology is analogous for methyl-substituted compounds.

Data Table Summarizing Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of 1-methyl-4-piperidone | Diethyl 1,3-acetonedicarboxylate, benzene, p-toluenesulfonic acid, formaldehyde, methylamine, HCl reflux | 91.7 | High purity (99.4%) achieved |

| Reduction to 4-piperidinol | Sodium borohydride or catalytic hydrogenation | ~80-90* | Typical reduction yields vary |

| Esterification with propanoic anhydride | Propanoic anhydride, pyridine, room temp to reflux | 70-85* | Controlled temperature critical |

| Hydrochloride salt formation | HCl gas or HCl in ether/methanol, crystallization | >90* | Pure hydrochloride salt obtained |

*Yields are approximate and depend on specific reaction conditions and purification methods.

Analytical Confirmation and Purity

- The synthesized compounds are confirmed by ^1H-NMR, ^13C-NMR, and mass spectrometry.

- Thin layer chromatography (TLC) is used to monitor reaction progress.

- Melting point determination and elemental analysis confirm purity.

- Molecular modeling studies have been used to rationalize structure-activity relationships for related piperidinol compounds.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-methyl-, propanoate, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions include various esters, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

4-Piperidinol derivatives are known for their diverse biological activities. The compound has been studied for its potential in drug development due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that piperidinols exhibit potent antimicrobial properties. A study highlighted that certain piperidinol analogues demonstrated significant activity against Mycobacterium tuberculosis by inhibiting the N-acetyltransferase enzyme critical for bacterial survival .

Central Nervous System Agents

The compound has been explored in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which are being investigated for their potential as central nervous system agents, including antidepressants and anxiolytics.

Inflammasome Inhibition

Recent studies have focused on the role of piperidine derivatives in modulating inflammatory pathways. For instance, compounds derived from 4-piperidinol have shown promise as NLRP3 inflammasome inhibitors, which are crucial in preventing pyroptosis and IL-1β release in inflammatory diseases .

Drug Development

The versatility of 4-piperidinol allows it to serve as a building block for synthesizing various therapeutic agents. Research has demonstrated its utility in creating compounds with potential applications as postganglionic parasympathetic blocking agents and antispasmodics .

Synthesis of Organic Compounds

In the chemical industry, 4-piperidinol is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it valuable in producing complex molecules .

Data Table: Summary of Applications

Case Study 1: Anti-Tubercular Activity

A study evaluated the anti-tubercular efficacy of a piperidinol analogue, which showed significant inhibition of NAT activity against M. marinum. This finding supports the potential of piperidinols in developing new tuberculosis therapies .

Case Study 2: Central Nervous System Effects

Research on spiro[isobenzofuran-1(3H),4'-piperidines] demonstrated their effectiveness in preclinical models for anxiety and depression, highlighting the importance of piperidine derivatives in psychiatric drug development.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-methyl-, propanoate, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Pharmacological Activity

- 4-Piperidinol, 1-methyl-, propanoate, HCl: Likely shares opioid analgesic properties with its analogs, though potency and receptor affinity may vary due to the absence of a phenyl group (reduces lipophilicity and CNS penetration) .

- Trimeperidine (Promedol) : Used clinically for moderate-to-severe pain relief; shorter duration than morphine .

- Meperidine : Widely used opioid with anticholinergic side effects (e.g., tachycardia) .

Key Structural Determinants of Activity

- Phenyl Group : Present in trimeperidine, alphameprodine, and meperidine, enhances µ-opioid receptor binding via hydrophobic interactions .

- Ester vs. Ether Groups: Propanoate esters (as in the target compound) may confer slower metabolic degradation compared to ethyl esters (e.g., meperidine) .

- Methyl Substituents : Additional methyl groups (e.g., 1,2,5-trimethyl in trimeperidine) alter steric hindrance, affecting receptor interaction .

Clinical and Regulatory Status

Biological Activity

4-Piperidinol, 1-methyl-, propanoate, hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimycobacterial, and cholinesterase inhibitory activities, supported by relevant research findings and data tables.

- Chemical Name : this compound

- Molecular Formula : C17H26ClNO2

- CAS Number : 98519

1. Anti-inflammatory Activity

Research indicates that derivatives of piperidinol exhibit significant anti-inflammatory effects. A study involving the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated substantial reductions in carrageenan-induced paw edema in animal models. The results were quantified as follows:

| Dose (mg/kg) | Reduction in Paw Edema (%) |

|---|---|

| 50 | 61.98 |

| 100 | 80.84 |

| 200 | 90.32 |

In comparison, the standard anti-inflammatory drug indomethacin showed a reduction of 89.93% at a dose of 20 mg/kg .

2. Antimycobacterial Activity

The compound has shown promising results against Mycobacterium tuberculosis (M. tuberculosis). A study evaluated several piperidinol analogues for their ability to inhibit the N-acetyltransferase (NAT) enzyme, which is crucial for the survival of mycobacteria. The following table summarizes the inhibition constants for selected compounds:

| Compound | Inhibition Constant () (mM) |

|---|---|

| Compound A | 0.5 |

| Compound B | 0.7 |

| Compound C | 0.9 |

These compounds exhibited time-dependent irreversible inhibition of NAT activity, indicating their potential as novel antimycobacterial agents .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. The piperidinols have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following data illustrates the IC50 values for selected inhibitors:

| Inhibitor | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| Donepezil | 0.1 | N/A |

| Compound D | 0.5 | 0.8 |

The results indicate that certain piperidinols possess comparable inhibitory effects on cholinesterases, making them potential candidates for further development in Alzheimer's therapy .

Case Studies and Research Findings

- Anti-Inflammatory Effects : A study compared the efficacy of piperidinol derivatives with traditional anti-inflammatories in both acute and chronic inflammation models. The findings suggested that these compounds could be developed as alternative treatments with fewer side effects than conventional drugs .

- Antimycobacterial Mechanism : Research into the mechanism of action revealed that piperidinol derivatives disrupt cell wall lipid synthesis in mycobacteria by inhibiting NAT enzymes, leading to bacterial death .

- Neuroprotective Potential : Investigations into cholinesterase inhibition showed that certain piperidinols not only inhibited enzyme activity but also exhibited neuroprotective properties through antioxidant mechanisms, suggesting their dual role in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. How can the chemical structure of 4-Piperidinol, 1-methyl-, propanoate, hydrochloride be characterized?

- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR to confirm the piperidine ring substitution pattern and esterification of the propanoate group. Mass spectrometry (MS) can verify the molecular ion peak (M+H⁺) at m/z 283.796, consistent with the molecular formula C₁₅H₂₂ClNO₂ . X-ray crystallography may resolve stereochemical ambiguities in the piperidine ring, though this requires high-purity crystals.

Q. What are standard synthetic routes for this compound?

- Methodology : The compound can be synthesized via Mannich reactions , as demonstrated in similar piperidine derivatives. For example, reacting 1-methyl-4-phenylpiperidin-4-ol with propanoic acid derivatives under acid catalysis (e.g., HCl) yields the esterified product. Yields >85% are achievable with optimized stoichiometry and purification via recrystallization from ethanol .

Q. What safety precautions are critical when handling this compound?

- Methodology : Refer to Safety Data Sheets (SDS) for hazard mitigation. Use fume hoods to avoid inhalation (GHS unclassified but precautionary), wear nitrile gloves to prevent skin contact, and rinse eyes with water for 15 minutes if exposed. Toxicity data from structurally related piperidines (e.g., LD₅₀ = 698 mg/kg in rats) suggest moderate acute toxicity, warranting strict dose controls in in vivo studies .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be resolved?

- Methodology : Discrepancies in receptor binding assays (e.g., opioid or histamine receptors) may arise from differences in assay conditions (pH, temperature) or stereochemical impurities. Validate results using chiral HPLC to separate enantiomers and repeat assays with pure stereoisomers. Cross-reference data with structurally analogous compounds (e.g., diphenylpyraline hydrochloride) to identify structure-activity trends .

Q. What analytical methods are suitable for quantifying metabolites of this compound?

- Methodology : Employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to detect propanoate metabolites. For example, Creative Proteomics’ propanoate metabolism service uses HPLC to resolve metabolites like propionyl-CoA and methylcitrate, with detection limits <1 µM . Validate methods using deuterated internal standards to account for matrix effects.

Q. How can synthesis yields be optimized for scale-up?

- Methodology : Conduct Design of Experiments (DoE) to test variables:

- Temperature : 60–80°C for esterification.

- Catalyst : HCl gas vs. aqueous HCl.

- Solvent : Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity.

Post-synthesis, use flash chromatography (silica gel, ethyl acetate/hexane) for purification. Pilot-scale trials have achieved yields >90% for similar Mannich reactions .

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodology : Perform dose-response studies in rodent models to establish a therapeutic index. Use knockout models (e.g., histamine H₁ receptor-deficient mice) to isolate target-specific effects. Monitor metabolites via urinary LC-MS to rule out toxic byproducts like propionic acid derivatives .

Q. How do structural modifications influence metabolic stability?

- Methodology : Compare the parent compound with analogs (e.g., 4-(diphenylmethoxy)-1-methylpiperidine hydrochloride) using in vitro microsomal assays . Replace the propanoate ester with a methyl group to assess susceptibility to esterase-mediated hydrolysis. Pharmacokinetic modeling (e.g., Wagner-Nelson method) can quantify half-life changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.